molecular formula C19H11F3N2OS B12741911 Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- CAS No. 120354-34-9

Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)-

Cat. No.: B12741911
CAS No.: 120354-34-9
M. Wt: 372.4 g/mol
InChI Key: CXXFNAPWPTWHDK-UHFFFAOYSA-N
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Description

Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno-pyrimidinone core substituted with phenyl and trifluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Strong acids or bases, transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Thieno(2,3-d)pyrimidin-4(1H)-one derivatives with different substituents.
  • Pyrimidinone compounds with phenyl and trifluoromethyl groups.
  • Other heterocyclic compounds with similar structural features.

Uniqueness

The uniqueness of Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl-2-(3-(trifluoromethyl)phenyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

120354-34-9

Molecular Formula

C19H11F3N2OS

Molecular Weight

372.4 g/mol

IUPAC Name

5-phenyl-2-[3-(trifluoromethyl)phenyl]-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H11F3N2OS/c20-19(21,22)13-8-4-7-12(9-13)16-23-17(25)15-14(10-26-18(15)24-16)11-5-2-1-3-6-11/h1-10H,(H,23,24,25)

InChI Key

CXXFNAPWPTWHDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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